An In-depth Technical Guide to 2-Amino-4-(1-naphthyl)thiazole: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2-Amino-4-(1-naphthyl)thiazole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(1-naphthyl)thiazole is a heterocyclic amine containing a thiazole core substituted with an amino group and a naphthyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the thiazole ring, a common scaffold in many biologically active compounds, combined with the bulky, aromatic naphthyl group, imparts unique physicochemical properties and a diverse range of potential applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and its biological activities, with a focus on its role as a 5-lipoxygenase inhibitor.
Core Physical and Chemical Properties
The physicochemical properties of 2-Amino-4-(1-naphthyl)thiazole are crucial for its handling, formulation, and application in various research and development settings. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.3 g/mol | [1] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Melting Point | 156 - 160 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water, alcohols, and diethyl ether (for the parent 2-aminothiazole)[2]. The naphthyl group in 2-Amino-4-(1-naphthyl)thiazole is noted to enhance its solubility, making it suitable for formulations in medicinal chemistry.[1] | |
| Stability | The naphthyl group enhances its stability.[1] Store at room temperature. | [1] |
| CAS Number | 56503-96-9 | [1] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, the amino group, and the naphthyl ring system.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the thiazole and naphthyl rings, as well as the carbon attached to the amino group. For the parent 2-aminothiazole, characteristic peaks are observed for the thiazole ring carbons.[3][4]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching from the naphthyl group.[5][6]
Experimental Protocols
Synthesis of 2-Amino-4-(1-naphthyl)thiazole via Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8][9] This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the synthesis of 2-Amino-4-(1-naphthyl)thiazole, the likely starting materials are 2-bromo-1-(1-naphthyl)ethanone and thiourea.
Reaction Scheme:
Detailed Protocol (General Procedure):
-
Reactant Preparation: Dissolve 1 equivalent of 2-bromo-1-(1-naphthyl)ethanone in a suitable solvent such as ethanol.
-
Addition of Thiourea: To the solution from step 1, add 1.1 to 1.5 equivalents of thiourea.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Amino-4-(1-naphthyl)thiazole.[10] The purity of the final product should be confirmed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).[9][11]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized 2-Amino-4-(1-naphthyl)thiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).[10] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Analysis: Record the IR spectrum using an FT-IR spectrometer.[10]
-
-
Mass Spectrometry (MS):
-
Analysis: Determine the molecular weight and fragmentation pattern using a mass spectrometer to confirm the molecular formula.
-
Biological Activity and Signaling Pathway
2-Amino-4-(1-naphthyl)thiazole and its derivatives have shown promising biological activities, particularly as inhibitors of the enzyme 5-lipoxygenase (5-LOX).[12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma, allergic reactions, and cardiovascular diseases.[13][14]
Mechanism of Action: 5-Lipoxygenase Inhibition
Studies on related 2-amino-4-aryl thiazoles suggest that their mechanism of action is through competitive inhibition of 5-LOX.[12] This means that the compound binds to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. This inhibition is reportedly not due to the disruption of the redox cycle of the iron atom present in the enzyme's active site.[12]
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, with the help of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotrienes.[15][16][17] 2-Amino-4-(1-naphthyl)thiazole acts as an inhibitor in this pathway.
Caption: Inhibition of the 5-Lipoxygenase signaling pathway.
Applications and Future Directions
2-Amino-4-(1-naphthyl)thiazole serves as a valuable building block in pharmaceutical and materials science research.[1] Its demonstrated activity as a 5-LOX inhibitor makes it a promising lead compound for the development of novel anti-inflammatory drugs.[12] Further research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.
-
In-depth Biological Evaluation: Exploring its efficacy in various in vitro and in vivo models of inflammatory diseases.
-
Formulation Development: Investigating suitable formulations to enhance bioavailability and therapeutic efficacy.
-
Materials Science Applications: Exploring its potential in the development of organic semiconductors and dyes due to its electronic properties.[1]
Conclusion
2-Amino-4-(1-naphthyl)thiazole is a compound with significant potential, underpinned by its interesting chemical structure and biological activity. This guide provides a foundational understanding of its properties, synthesis, and mechanism of action as a 5-LOX inhibitor. The information presented herein is intended to support researchers and developers in their efforts to explore and exploit the full potential of this versatile molecule.
References
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